molecular formula C12H9N3O2 B14892620 3-Cyano-N-(5-methylisoxazol-3-yl)benzamide

3-Cyano-N-(5-methylisoxazol-3-yl)benzamide

Cat. No.: B14892620
M. Wt: 227.22 g/mol
InChI Key: LXXWPSQFOAJIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-N-(5-methylisoxazol-3-yl)benzamide is a chemical compound with the molecular formula C12H9N3O2 and a molecular weight of 227.22 g/mol It is characterized by the presence of a cyano group, a benzamide moiety, and a 5-methylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-(5-methylisoxazol-3-yl)benzamide typically involves the reaction of 3-amino-5-methylisoxazole with 3-cyanobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification systems may also be implemented to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-(5-methylisoxazol-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

3-Cyano-N-(5-methylisoxazol-3-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyano-N-(5-methylisoxazol-3-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-N-(5-methylisoxazol-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, benzamide moiety, and 5-methylisoxazole ring make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzamide

InChI

InChI=1S/C12H9N3O2/c1-8-5-11(15-17-8)14-12(16)10-4-2-3-9(6-10)7-13/h2-6H,1H3,(H,14,15,16)

InChI Key

LXXWPSQFOAJIAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.